molecular formula C13H18N4O2 B13193814 tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B13193814
M. Wt: 262.31 g/mol
InChI Key: BRPGDNFLIFHVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 1153949-15-5) is a boronic ester-containing azetidine derivative with the molecular formula C₁₉H₂₉BN₄O₄ and a molecular weight of 388.26 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors such as Baricitinib . Its structure features a tert-butoxycarbonyl (Boc)-protected azetidine ring substituted with a cyanomethyl group and a pyrazole moiety bearing a boronate ester. The boronate functionality enables its use in Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of aromatic or heteroaromatic groups for drug diversification .

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5,9-10H2,1-3H3

InChI Key

BRPGDNFLIFHVJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis generally begins with a protected azetidine precursor, such as tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4). This compound provides a reactive site at the 3-position for subsequent nucleophilic substitution. The key steps involve:

  • Formation of the azetidine ring via cyclization of suitable amino alcohols or amino acids, often employing intramolecular cyclization under basic conditions.
  • Introduction of the cyanomethyl group through nucleophilic substitution using cyanomethylating agents, such as acrylonitrile derivatives or bromomethyl cyanide (preferably under controlled conditions to prevent side reactions).

Cyanomethylation of the Azetidine Ring

The cyanomethyl group is introduced via nucleophilic substitution at the 3-position of the azetidine ring:

Azetidine-1-carboxylate precursor + Cyanomethylating agent → Cyanomethyl-azetidine intermediate

Reaction conditions typically involve:

  • Solvent : Dichloromethane (DCM) or acetonitrile, chosen for their polarity and inertness.
  • Catalysts : Catalytic amounts of DMAP (4-dimethylaminopyridine) or triethylamine to facilitate nucleophilic attack.
  • Temperature : Usually maintained at 0–25°C to control reactivity and minimize side reactions.

Introduction of the Pyrazol-1-yl Group

The pyrazole moiety is incorporated via condensation reactions:

  • Reacting hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones under acidic or basic conditions.
  • The reaction typically involves heating and solvent optimization to promote cyclization, forming the pyrazole ring attached at the 3-position of the azetidine.

Protection and Purification

  • The tert-butyl carbamate (Boc) protecting group is introduced at the nitrogen atom during early stages or retained from precursor synthesis.
  • Purification employs chromatography techniques such as flash chromatography with silica gel, using solvent systems like hexanes/ethyl acetate to isolate the pure compound.

Industrial-Scale Synthesis Considerations

Recent research emphasizes green chemistry principles, employing microchannel reactors and environmentally benign oxidants (e.g., TEMPO-H₂O₂ systems) to enhance safety and efficiency. The process involves:

  • Microreactor technology for oxidation steps, reducing waste and improving reaction control.
  • Use of low-cost, readily available starting materials such as benzylamine derivatives, which can be converted into azetidine intermediates via cyclization and functionalization.

Example Reaction Conditions (from recent literature):

Step Reagents Solvent Catalyst Temperature Yield Notes
Cyclization Amino alcohol + dehydrating agent Toluene Acid catalyst Reflux ~85% Forms azetidine ring
Cyanomethylation Azetidine + acrylonitrile DCM Triethylamine 0–25°C 70–80% Nucleophilic substitution
Pyrazole attachment Hydrazine derivatives Ethanol None Reflux 65–75% Cyclization to pyrazole

Characterization and Quality Control

The synthesized compound is characterized through:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the cyanomethyl group, such as primary amines.

    Substitution Products: Functionalized derivatives with various substituents introduced at specific positions.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.

Biology:

    Biological Probes: The compound can be employed as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: The compound may find applications in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activities through binding interactions. The compound’s structural features, such as the azetidine ring and pyrazole moiety, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate with structurally analogous azetidine derivatives, focusing on substituents, synthetic methods, and physicochemical properties.

Compound Substituents Molecular Formula Molecular Weight Physical State Key Data
This compound (Target) Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) C₁₉H₂₉BN₄O₄ 388.26 Not reported Used in Baricitinib synthesis; Suzuki coupling precursor .
5c 2-Methylphenyl C₂₂H₂₉N₃O₅ 415.48 Yellow oil Yield: 70%; IR C=O peaks at 1738 cm⁻¹; HRMS confirmed.
5d 4-Methoxyphenyl C₂₂H₂₉N₃O₆ 431.48 Yellow oil Yield: 80%; ¹H-NMR δ 3.81 (s, 3H, OCH₃).
5f 2-Methoxyphenyl C₂₂H₂₉N₃O₆ 431.48 Yellow oil Yield: 29% (lower due to steric hindrance); IR C=O at 1735 cm⁻¹.
5k 6-Methoxypyridin-3-yl C₂₁H₂₇N₅O₅ 437.47 White solid Mp: 100.9–102.2°C; ¹⁵N-NMR δ -144.2 (pyrazole N).
Baricitinib Impurity 29 Pyrrolo[2,3-d]pyrimidin-4-yloxy C₂₀H₂₄N₆O₃ 408.45 Not reported Intermediate in JAK inhibitor synthesis; LCMS m/z 409 [M+H]⁺.

Structural and Functional Differences

  • Substituent Effects: The target compound’s boronate ester enables cross-coupling reactions, unlike aryl-substituted analogs (e.g., 5c, 5d) . Electron-donating groups (e.g., 5d’s 4-methoxyphenyl) enhance stability and yield (80%) compared to sterically hindered groups (e.g., 5f’s 2-methoxyphenyl, 29% yield) .
  • Synthetic Methods :

    • All compounds are synthesized via Suzuki-Miyaura coupling using Pd catalysts, but the target compound requires DBU as a base for boronate ester formation .
    • Yields vary significantly based on substituent electronic/steric properties (e.g., 5k: 80% vs. 5f: 29%) .

Physicochemical Properties

  • Melting Points : Heteroaromatic derivatives (e.g., 5k) exhibit higher melting points (100–102°C) due to crystalline packing, unlike oily aryl analogs .
  • Spectroscopic Data : IR C=O stretches (~1735–1740 cm⁻¹) and ¹H-NMR methoxy signals (δ 3.6–3.8) are consistent across derivatives .

Pharmaceutical Relevance

  • The target compound is pivotal in synthesizing Baricitinib, a JAK inhibitor used for autoimmune diseases . Its boronate ester reacts with halogenated intermediates (e.g., pyrrolopyrimidines) to form C–C bonds .

Challenges and Optimizations

  • Low yields in sterically hindered derivatives (e.g., 5f) necessitate optimized coupling conditions or alternative catalysts .
  • Boronate stability : The target compound requires anhydrous handling to prevent hydrolysis of the boronate ester .

Biological Activity

tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structure, and biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19_{19}H29_{29}BN4_{4}O4_{4}
  • Molecular Weight : 388.27 g/mol
  • CAS Number : 1153949-15-5

The structure includes a tert-butyl group, a cyanomethyl moiety, and a pyrazole ring, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the aza-Michael addition of pyrazole derivatives to azetidine frameworks. Research indicates that yields for these reactions can vary based on the substituents on the pyrazole ring and the reaction conditions employed .

Pharmacological Potential

Research has indicated that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in the following areas:

  • Antimicrobial Activity : Initial assays have shown that related pyrazole derivatives possess significant antimicrobial properties against various bacterial strains.
  • Anti-cancer Properties : Some studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives :
    • A study conducted by demonstrated that certain pyrazole derivatives exhibited cytotoxic activity against human cancer cell lines, suggesting a potential for further development into anticancer agents.
  • Antimicrobial Testing :
    • In vitro testing showed that compounds similar to this compound displayed effective inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Pyrazole AAntimicrobialStaphylococcus aureus
Pyrazole BAnticancerHeLa Cells
Pyrazole CAnti-inflammatoryRAW264.7 Macrophages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.